tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including protection and deprotection steps, as well as the use of common reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Sodium borohydride: for reduction reactions.
tert-Butyl(dimethyl)silyl chloride: for protection of alcohol groups.
Imidazole: as a base in protection reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active natural products.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4
Properties
Molecular Formula |
C21H26N2O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-dioxoisoindol-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C21H26N2O5/c1-20(2,3)28-19(26)22-10-8-21(9-11-22)13-27-12-16(21)23-17(24)14-6-4-5-7-15(14)18(23)25/h4-7,16H,8-13H2,1-3H3 |
InChI Key |
YCPAWJSZPRCLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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